
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% (5-FCFP-2-F) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in various chemical syntheses, as a fluorescent probe for imaging, and as a fluorescent label for tracking cellular processes. 5-FCFP-2-F is a highly versatile compound, and its use in scientific research is growing rapidly.
科学的研究の応用
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is widely used in scientific research as a fluorescent probe for imaging and tracking cellular processes. It is also used as a reagent in various chemical syntheses, such as the synthesis of organic compounds, peptides, and proteins. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used as a fluorescent label to track the movement of molecules and to study enzyme kinetics.
作用機序
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is an organic compound that has a fluorescence emission at a wavelength of 490 nm. The emission is due to a photo-induced electron transfer (PET) process, in which the compound acts as an electron donor. The PET process is initiated when the compound absorbs light at a wavelength of 350 nm. This absorption of light causes the electrons in the compound to become excited, and the excited electrons are then transferred to an acceptor molecule.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used in various scientific studies to investigate the biochemical and physiological effects of the compound. It has been used to study the effects of the compound on cell proliferation and apoptosis, as well as its effects on cell migration, adhesion, and differentiation. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used to study the effects of the compound on enzyme activity and gene expression.
実験室実験の利点と制限
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is a highly versatile compound, which can be used for a variety of applications. Additionally, the compound is relatively inexpensive, and the synthesis is simple and can be easily scaled up for large-scale production. However, the compound is not very stable and can degrade over time. Additionally, the fluorescence emission of the compound is not very strong, and the signal may be difficult to detect in some experiments.
将来の方向性
The use of 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in scientific research is growing rapidly, and there are many potential future directions for the compound. These include using the compound as a fluorescent label for tracking the movement of molecules and for studying enzyme kinetics; using the compound as a fluorescent probe for imaging and tracking cellular processes; and using the compound as a reagent in various chemical syntheses. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% could be used to study the effects of the compound on gene expression and enzyme activity, and its effects on cell proliferation and apoptosis. Furthermore, the compound could be used to study the effects of the compound on cell migration, adhesion, and differentiation.
合成法
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is synthesized from 2-fluoro-5-nitrophenol and formic acid, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-80°C, and the resulting product is a yellow crystalline solid. The reaction is simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
4-fluoro-3-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-4-3-9(14(18)19)5-11(12)8-1-2-10(7-16)13(17)6-8/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCEIDXKHYHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685254 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261988-31-1 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




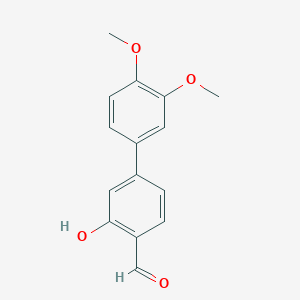
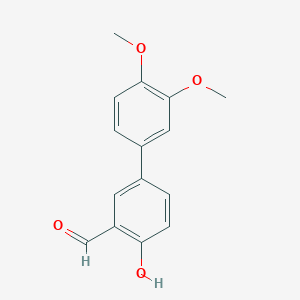
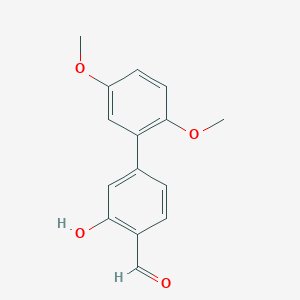

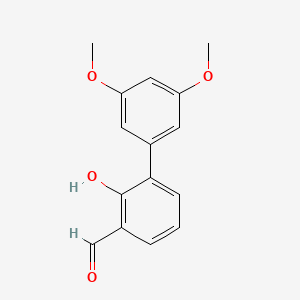
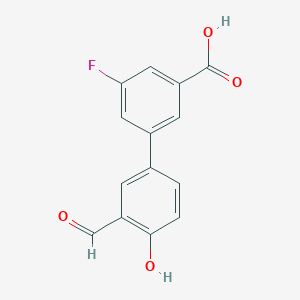
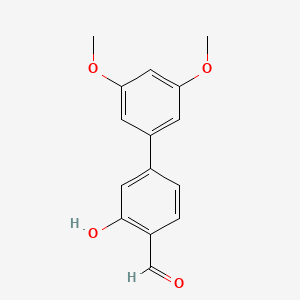
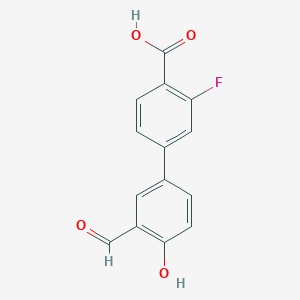

![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)
